Diethynyl(phenyl)arsane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethynyl(phenyl)arsane is an organoarsenic compound characterized by the presence of two ethynyl groups attached to a phenyl ring, with arsenic as the central atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diethynyl(phenyl)arsane can be synthesized through several methods. One common approach involves the reaction of phenylarsine with acetylene under controlled conditions. The reaction typically requires a catalyst, such as palladium, and is conducted under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Scaling up the reaction would involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Diethynyl(phenyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides, which may involve reagents like hydrogen peroxide or ozone.
Reduction: Reduction reactions can convert this compound to its corresponding hydrides using reducing agents such as lithium aluminum hydride.
Substitution: The ethynyl groups can be substituted with other functional groups through reactions with halogens or organometallic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents).
Major Products Formed:
Oxidation: Arsenic oxides.
Reduction: Arsenic hydrides.
Substitution: Various substituted phenylarsine derivatives.
Wissenschaftliche Forschungsanwendungen
Diethynyl(phenyl)arsane has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organoarsenic compounds and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals, particularly in targeting specific molecular pathways.
Industry: this compound is investigated for its potential in materials science, particularly in the development of molecular electronics and conductive polymers
Eigenschaften
123865-46-3 | |
Molekularformel |
C10H7As |
Molekulargewicht |
202.08 g/mol |
IUPAC-Name |
diethynyl(phenyl)arsane |
InChI |
InChI=1S/C10H7As/c1-3-11(4-2)10-8-6-5-7-9-10/h1-2,5-9H |
InChI-Schlüssel |
ASJRSPHHNWKYOA-UHFFFAOYSA-N |
Kanonische SMILES |
C#C[As](C#C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.